![molecular formula C12H8ClN3 B3283896 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 77493-88-0](/img/structure/B3283896.png)
7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. It is known for its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which 7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine belongs, have been reported to exhibit antifungal activities against phytopathogenic fungi .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can inhibit the growth of certain fungi
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines can inhibit the growth of certain fungi , suggesting that they may interfere with the biochemical pathways essential for fungal growth and survival.
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines can inhibit the growth of certain fungi , suggesting that they may induce cellular changes that inhibit fungal growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of isoflavones with 3-aminopyrazole under specific conditions. For instance, 5,6-diarylpyrazolo[1,5-a]pyrimidines can be synthesized via microwave irradiation, while 6,7-diarylpyrazolo[1,5-a]pyrimidines are prepared using conventional heating methods .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable microwave-assisted synthesis or conventional heating techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing potential antitumor agents due to its ability to inhibit specific enzymes and pathways.
Material Science: The compound’s photophysical properties make it suitable for use in optical applications.
Biological Research: It is used to study the inhibition of phytopathogenic fungi, demonstrating significant antifungal activity.
Comparison with Similar Compounds
- 6-Chloro-7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
- 5-Chloromethyl-7-hydroxy-2-phenylpyrazolo[1,5-a]pyrimidine
Comparison: 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-7-14-12-8-10(15-16(11)12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKLZMBPAYZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


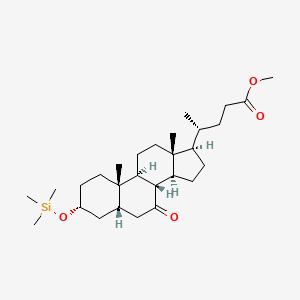
![2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B3283817.png)
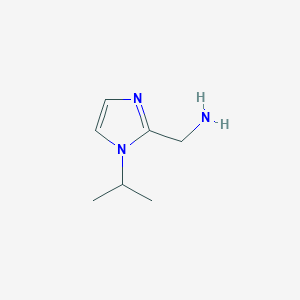
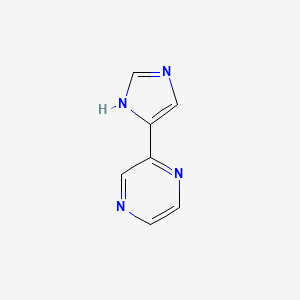
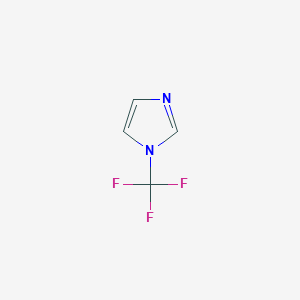
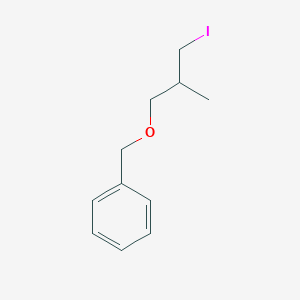
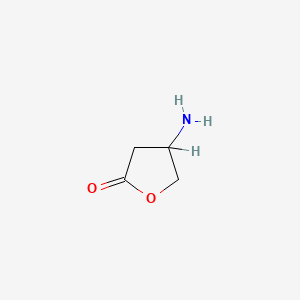
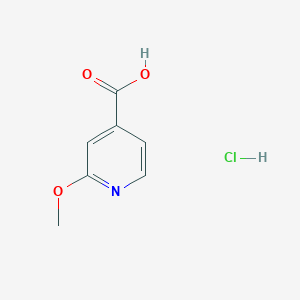
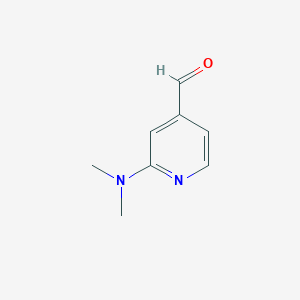

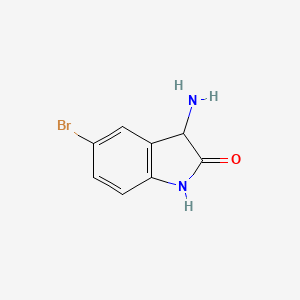
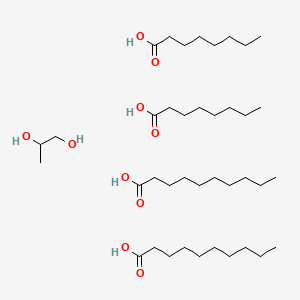
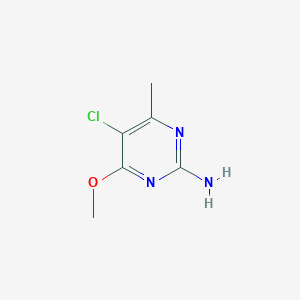
![3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3283905.png)
